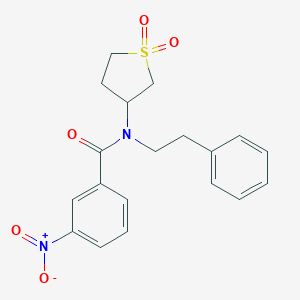![molecular formula C22H24N2O5S B254209 Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254209.png)
Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the thiophene family and has shown promising results in scientific research studies.
Mécanisme D'action
The mechanism of action of Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate is not fully understood. However, it is believed that the compound exerts its effects by inhibiting specific enzymes and signaling pathways involved in various biological processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases involved in cell signaling pathways.
Biochemical and Physiological Effects:
Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. It has also been shown to have anti-cancer and anti-tumor effects by inhibiting the growth and proliferation of cancer cells. The compound has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of specific enzymes involved in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and its purity and yield can be optimized by modifying the synthesis method. The compound has also been shown to have low toxicity in preclinical studies. However, the compound has limited solubility in water, which can make it challenging to use in certain experiments. The compound also requires further research to determine its efficacy and safety in clinical trials.
Orientations Futures
There are several future directions for the study of Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate. One direction is to investigate the compound's potential use in the treatment of various inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to determine the compound's efficacy in the treatment of various types of cancer and tumors. Further research is also required to determine the compound's safety and efficacy in clinical trials for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound's mechanism of action needs to be further elucidated to better understand its potential applications in various fields.
Conclusion:
Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate is a compound that has shown promising results in scientific research studies. The compound has potential applications in various fields, including anti-inflammatory, anti-cancer, and anti-tumor therapy. The compound's synthesis method has been optimized, and its purity and yield can be improved by modifying the synthesis method. Future research is required to determine the compound's efficacy and safety in clinical trials and to elucidate its mechanism of action.
Méthodes De Synthèse
The synthesis of Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate involves the condensation of ethyl cyanoacetate with 3-(4-isopropoxy-3-methoxyphenyl)acrylic acid followed by the addition of thioamide. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The synthesis method has been optimized by various researchers, and different modifications have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate has shown potential applications in various scientific research studies. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has shown promising results in preclinical studies, and further research is required to determine its efficacy in clinical trials.
Propriétés
Nom du produit |
Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate |
|---|---|
Formule moléculaire |
C22H24N2O5S |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
ethyl 4-cyano-5-[[(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C22H24N2O5S/c1-6-28-22(26)20-14(4)16(12-23)21(30-20)24-19(25)10-8-15-7-9-17(29-13(2)3)18(11-15)27-5/h7-11,13H,6H2,1-5H3,(H,24,25)/b10-8+ |
Clé InChI |
QZARHTJFLIUTHN-CSKARUKUSA-N |
SMILES isomérique |
CCOC(=O)C1=C(C(=C(S1)NC(=O)/C=C/C2=CC(=C(C=C2)OC(C)C)OC)C#N)C |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC(=C(C=C2)OC(C)C)OC)C#N)C |
SMILES canonique |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC(=C(C=C2)OC(C)C)OC)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



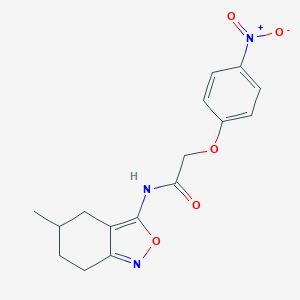
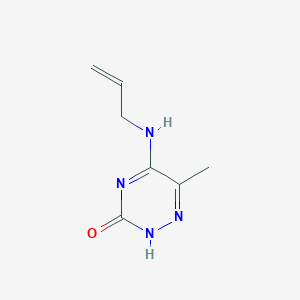
![5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254133.png)
![Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254136.png)
![propan-2-yl 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254137.png)
![N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B254138.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methoxybenzohydrazide](/img/structure/B254140.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B254142.png)
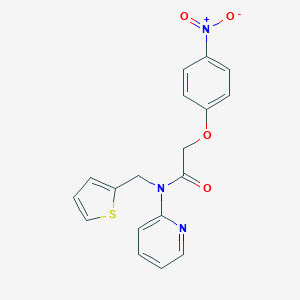
![5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide](/img/structure/B254144.png)
![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)
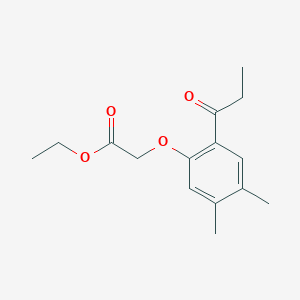
![5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B254147.png)
